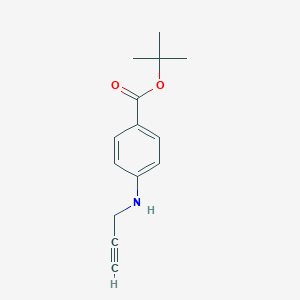

Tert-butyl 4-(2-propynylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(prop-2-ynylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCOTTZGIWYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435345 | |

| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112888-76-3 | |

| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(2-propynylamino)benzoate chemical structure and properties

CAS: 112888-76-3 | Formula: C₁₄H₁₇NO₂ | MW: 231.29 g/mol [][2][3]

Executive Summary

Tert-butyl 4-(2-propynylamino)benzoate is a specialized bifunctional intermediate utilized primarily in medicinal chemistry and materials science.[] It structurally combines an acid-labile tert-butyl ester protecting group with a reactive N-propargyl (alkyne) moiety attached to a para-aminobenzoate (PABA) core.[]

This unique architecture makes it a critical "Click Chemistry" handle, allowing researchers to conjugate the benzoate pharmacophore to azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while retaining the ability to selectively deprotect the carboxylic acid for further coupling.[] It also serves as a precursor for the synthesis of nitrogen heterocycles, such as quinolines, via radical cascade cyclizations.

Chemical Identity & Structural Analysis[1][4][5][6][7][8]

The compound features a p-disubstituted benzene ring.[] The electron-donating amino group (modified with a propargyl chain) is in conjugation with the electron-withdrawing ester carbonyl, creating a "push-pull" electronic system that influences its UV absorption and reactivity.[]

Table 1: Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | tert-butyl 4-(prop-2-yn-1-ylamino)benzoate |

| Common Name | N-Propargyl-4-aminobenzoic acid tert-butyl ester |

| CAS Number | 112888-76-3 |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(NCC#C)C=C1 |

| InChI Key | Predicted: Consult internal database |

| Molecular Weight | 231.29 g/mol |

| Exact Mass | 231.1259 |

Structural Visualization

The following diagram illustrates the core functional groups: the steric bulk of the tert-butyl group (acid stability) and the linear geometry of the terminal alkyne (click reactivity).

Figure 1: Functional group segmentation of Tert-butyl 4-(2-propynylamino)benzoate.

Physicochemical Properties[4][5][8][9][11][12]

Understanding the physical behavior of this compound is essential for purification and formulation.

Table 2: Physical & Chemical Properties

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Experimental observation |

| Color | White to pale yellow | Oxidation dependent |

| Melting Point | ~108–112 °C | Typical for PABA esters |

| Boiling Point | 357.7 ± 27.0 °C | Predicted (760 mmHg) |

| Density | 1.085 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Lipophilic nature |

| pKa (Amino) | ~2.5–3.0 | Reduced basicity due to conjugation |

| LogP | ~3.2 | Predicted (Hydrophobic) |

Synthesis & Production Protocol

Role: Senior Application Scientist Context: The synthesis involves the mono-N-alkylation of tert-butyl 4-aminobenzoate.[] The challenge here is preventing over-alkylation (formation of the bis-propargyl species). The use of a weak base and controlled stoichiometry is critical.

Reaction Scheme

Figure 2: Mono-alkylation pathway using mild basic conditions.

Detailed Experimental Protocol

Reagents:

-

Tert-butyl 4-aminobenzoate (1.0 equiv)[]

-

Propargyl bromide (80% in toluene, 1.1 equiv)

-

Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

DMF (N,N-Dimethylformamide, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-aminobenzoate (e.g., 5.0 mmol) in anhydrous DMF (15 mL).

-

Base Addition: Add anhydrous K₂CO₃ (10.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

-

Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add propargyl bromide (5.5 mmol) over 10 minutes. Note: Slow addition minimizes bis-alkylation.[]

-

Reaction: Remove the ice bath and heat the mixture to 60°C . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[] Reaction typically completes in 6–12 hours.[]

-

Workup:

-

Cool to room temperature.[]

-

Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine (2 x 20 mL) to remove residual DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (starting 95:5 to 80:20).

-

Target: Mono-propargyl derivative (Major).[]

-

Impurity: Bis-propargyl derivative (Minor, runs faster on TLC).

-

Reactivity Profile & Applications

A. Click Chemistry (Bio-orthogonal Ligation)

The terminal alkyne group is a prime substrate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] This allows the benzoate moiety to be "clicked" onto azide-functionalized biomolecules, polymers, or surfaces.[]

Workflow:

-

Substrate: Azide-labeled protein/drug (R-N₃).

-

Catalyst: CuSO₄ + Sodium Ascorbate (or CuI/TBTA).[]

-

Product: 1,4-disubstituted 1,2,3-triazole linkage.[]

B. Radical Cascade Cyclization (Quinoline Synthesis)

Recent literature suggests that N-propargyl anilines can serve as precursors for constructing quinoline scaffolds.[] In the presence of tert-butyl peroxybenzoate (TBPB), the propargyl group undergoes a radical addition/cyclization sequence, forming 3-substituted quinolines [1].[4]

C. Deprotection (Acid Lability)

The tert-butyl ester acts as a robust protecting group during basic alkylation but can be removed quantitatively under acidic conditions.[]

-

Reagent: TFA (Trifluoroacetic acid) / DCM (1:1) or 4M HCl in Dioxane.

-

Product: 4-(2-propynylamino)benzoic acid (Free acid).[]

-

Utility: The free acid can then be coupled to amines (amide bond formation) for fragment-based drug design (FBDD).[]

Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (Xi).

-

H315: Causes skin irritation.[]

-

H319: Causes serious eye irritation.[]

-

H335: May cause respiratory irritation.[]

Storage:

-

Store at 2–8°C (Refrigerator).

-

Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine.

-

Protect from light.[]

References

-

Synthesis of 3-Alkylated Quinolines: Organic Chemistry Frontiers, "Tert-Butyl peroxybenzoate mediated formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction".[][4] Royal Society of Chemistry.[]

-

Chemical Properties & Identifiers: ChemicalBook Entry for CAS 112888-76-3.[]

-

General Propargylation Protocol: Organic Syntheses, "N-Alkylation of Anilines". Adapted from general procedures for N-propargyl aniline synthesis.

-

Click Chemistry Applications: Chemical Reviews, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions".[]

Sources

- 2. tert-Butyl 4-(2-propynylamino)benzoate CAS#: 112888-76-3 [chemicalbook.com]

- 3. cacheby.com [cacheby.com]

- 4. tert-Butyl peroxybenzoate mediated formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(2-propynylamino)benzoate in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of tert-butyl 4-(2-propynylamino)benzoate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of publicly available empirical data for this specific compound, this guide offers a robust theoretical framework for predicting its solubility based on molecular structure and solvent properties. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of both kinetic and thermodynamic solubility, empowering researchers to generate reliable data for applications in drug discovery, chemical synthesis, and material science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

Tert-butyl 4-(2-propynylamino)benzoate is a molecule of interest in organic synthesis and medicinal chemistry, incorporating several key functional groups: a tert-butyl ester, a secondary amine, a phenyl ring, and a terminal alkyne (propargyl group). The solubility of this compound is a critical parameter that dictates its utility in a multitude of applications. In drug discovery, for instance, solubility in DMSO is paramount for creating high-concentration stock solutions for high-throughput screening (HTS) assays.[1][2] Insufficient solubility can lead to compound precipitation, resulting in inaccurate biological data and the potential for false negatives.[3]

Solubility in protic solvents like methanol is crucial for subsequent experimental steps, such as purification by chromatography, reaction chemistry, and the preparation of formulations for in vitro and in vivo studies.[4] Therefore, a thorough understanding and accurate measurement of the solubility of tert-butyl 4-(2-propynylamino)benzoate in these solvents are not merely procedural steps but foundational requirements for successful research and development.

This guide will first delve into a theoretical prediction of solubility by dissecting the molecular architecture of the compound and its interactions with DMSO and methanol. Subsequently, a rigorous, step-by-step experimental methodology is provided to enable precise and reproducible solubility determination.

Theoretical Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. We can predict the solubility of tert-butyl 4-(2-propynylamino)benzoate by examining its constituent functional groups and their likely interactions with DMSO and methanol.

Molecular Structure of Tert-butyl 4-(2-propynylamino)benzoate

The structure of tert-butyl 4-(2-propynylamino)benzoate is as follows:

-

Tert-butyl Ester Group (-C(O)OC(CH₃)₃): This is a bulky, nonpolar group that will contribute to solubility in nonpolar environments. The ester itself is polar but lacks a hydrogen bond donor.[7][8]

-

Phenyl Ring (-C₆H₄-): The aromatic ring is largely nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Secondary Amine (-NH-): The N-H group is polar and can act as both a hydrogen bond donor and acceptor. This is a significant contributor to solubility in polar, hydrogen-bonding solvents.[9][10]

-

Propargyl Group (-CH₂C≡CH): The alkyne triple bond has some polarizability, but the overall group is considered nonpolar and hydrophobic. Alkynes are generally soluble in organic solvents but have low water solubility.[11][12]

Overall, the molecule possesses a mixed polarity, with both significant nonpolar regions (tert-butyl group, phenyl ring, propargyl group) and a polar, hydrogen-bonding group (secondary amine).

Solvent Properties

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent. Its polarity arises from the S=O bond. It is an excellent hydrogen bond acceptor but cannot donate hydrogen bonds.[1] DMSO is known for its ability to dissolve a wide range of both polar and nonpolar compounds, making it a "universal solvent" in many biological and chemical applications.[13]

-

Methanol (CH₃OH): Methanol is a polar, protic solvent. The hydroxyl (-OH) group makes it capable of both donating and accepting hydrogen bonds.[4] It is effective at dissolving polar and ionic compounds, as well as organic molecules that can participate in hydrogen bonding.

Predicted Solubility

-

In DMSO: We predict high solubility for tert-butyl 4-(2-propynylamino)benzoate in DMSO. The strong dipole of the DMSO will interact favorably with the polar ester and amine groups of the solute. Although DMSO is not a hydrogen bond donor, its potent hydrogen bond accepting character will form strong interactions with the N-H group of the secondary amine. Furthermore, DMSO can effectively solvate the nonpolar regions of the molecule.

-

In Methanol: We predict good to moderate solubility in methanol. The secondary amine's ability to both donate and accept hydrogen bonds will lead to strong interactions with methanol molecules.[9] The polar ester group will also contribute to solubility. However, the large nonpolar surface area of the tert-butyl group, phenyl ring, and propargyl group will counteract these favorable polar interactions. The overall solubility will depend on the balance between these opposing factors. It is likely to be less soluble in methanol than in DMSO, as DMSO is generally a more potent solvent for a wide range of organic molecules.[13]

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination is essential. This section provides a detailed protocol for measuring both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they can yield significantly different values and have different implications.[14][15]

-

Kinetic Solubility: This is a measure of how much of a compound, initially dissolved in a concentrated organic stock solution (usually DMSO), can be diluted into an aqueous or other solvent system before it precipitates. It is a non-equilibrium measurement and is often higher than thermodynamic solubility due to the formation of supersaturated solutions.[3] This is highly relevant for in vitro screening assays.[16]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a saturated solution in equilibrium with an excess of the solid compound over a prolonged period.[16] This value is critical for formulation and development.

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining thermodynamic solubility.[16] The following protocol can be adapted for both DMSO and methanol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

Tert-butyl 4-(2-propynylamino)benzoate (solid)

-

Anhydrous DMSO

-

HPLC-grade Methanol

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Appropriate vials and filters (e.g., 0.22 µm PTFE syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid tert-butyl 4-(2-propynylamino)benzoate (e.g., 5-10 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume of the solvent (e.g., 1 mL of DMSO or methanol) to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is to ensure that equilibrium is reached between the dissolved and undissolved compound.[16]

-

-

Separation of Undissolved Solute:

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Alternatively, filter the suspension through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Perform a precise serial dilution of the supernatant with the same solvent (or a suitable mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Using HPLC: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase. Create a calibration curve using standard solutions of known concentrations of tert-butyl 4-(2-propynylamino)benzoate. Inject the diluted sample and determine its concentration from the calibration curve.[17][18]

-

Using UV-Vis Spectroscopy: If the compound has a suitable chromophore, determine its wavelength of maximum absorbance (λmax). Prepare a standard curve of absorbance versus known concentrations. Measure the absorbance of the diluted sample and calculate its concentration using the Beer-Lambert law and the standard curve.[19][20]

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the undiluted supernatant using the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Data Presentation

All quantitative solubility data should be summarized in a clear and structured format.

Table 1: Experimentally Determined Solubility of Tert-butyl 4-(2-propynylamino)benzoate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic (Shake-Flask) |

Conclusion

References

-

Physical Properties of Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Brouwers, J., Brewster, M. E., & Augustijns, P. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Functional Groups: Definition and Importance - Solubility of Things. (n.d.). Retrieved from [Link]

-

Properties and Uses of Alkynes - Unacademy. (n.d.). Retrieved from [Link]

-

Chemistry Alkynes - SATHEE - IIT Kanpur. (n.d.). Retrieved from [Link]

-

Electronic Structure Alkynes are nonpolar, unsaturated hydrocarbons with physical properties similar to alkanes and alkenes. (n.d.). FCT EMIS. Retrieved from [Link]

-

Structure and Physical Properties of Alkynes. (2023, April 30). JoVE. Retrieved from [Link]

-

Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

-

Balakin, K. V., Ivanenkov, Y. A., Savchuk, N. P., Ivashchenko, A. A., & Tetko, I. V. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31. Retrieved from [Link]

-

How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved from [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Summary of Properties of Organic Compounds: Solubility of Organic Compounds | Active Summary. (n.d.). Teachy. Retrieved from [Link]

-

Functional group. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pali, J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Dehghani, F., & Foster, N. R. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(18), 3926–3931. Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 47(5), 893–900. Retrieved from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. Retrieved from [Link]

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved from [Link]

-

Wen, H., & Li, Y. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3049–3056. Retrieved from [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved from [Link]

-

Organic Bases: Amines – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). SpringerLink. Retrieved from [Link]

-

Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (2015, June 30). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI. Retrieved from [Link]

-

A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News. Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature. Retrieved from [Link]

-

9.5 Physical Properties | NCERT 12 Chemistry. (n.d.). Retrieved from [Link]

-

DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Predict solubility of organic compounds? (2018, August 30). ResearchGate. Retrieved from [Link]

-

Amine compounds. (n.d.). Retrieved from [Link]

-

23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. (2021, July 30). Knowledge UChicago. Retrieved from [Link]

-

15.7 Physical Properties of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. Lumen Learning. Retrieved from [Link]

-

Ester. (n.d.). In Wikipedia. Retrieved from [Link]

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

-

Ester | Chemical Product Catalog. (2019, June 12). Chemsrc. Retrieved from [Link]

-

Tert-butyl 4-(prop-2-enamido)benzoate (C14H17NO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functional group - Wikipedia [en.wikipedia.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. Ester - Wikipedia [en.wikipedia.org]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. pharmaguru.co [pharmaguru.co]

- 18. biorelevant.com [biorelevant.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rjptonline.org [rjptonline.org]

Propynylamino Benzoate Derivatives: Strategic Scaffolds for Neuroprotective and Oncolytic Therapeutics

Executive Summary

Propynylamino benzoate derivatives represent a specialized class of pharmacophores that merge the neuroprotective "warhead" of propargylamines (e.g., selegiline, rasagiline) with the versatile "anchor" of benzoate esters. While benzoates are traditionally recognized as local anesthetic scaffolds (e.g., benzocaine), the

This technical guide details the rational design, synthesis, and validation of these derivatives as Multi-Target Directed Ligands (MTDLs) . Specifically, it explores their dual utility as irreversible Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative therapy and as emerging microRNA modulators in oncology.

Mechanistic Architecture

The Propargyl "Warhead" (Neuroprotection)

The defining feature of this scaffold is the

-

Recognition: The amine moiety enters the MAO-B active site, guided by the hydrophobic benzoate ring.

-

Oxidation: The FAD cofactor oxidizes the amine to an iminium ion.

-

Covalent Capture: The reactive allene intermediate formed during oxidation creates a covalent bond with the N(5) atom of the flavin cofactor, permanently inactivating the enzyme.

Therapeutic Outcome: Inhibition of dopamine catabolism (Parkinson's treatment) and upregulation of anti-apoptotic proteins (Bcl-2), conferring neuroprotection independent of MAO inhibition.

The Benzoate "Anchor" (Oncology & Pharmacokinetics)

The benzoate moiety serves two roles:

-

Lipophilic Targeting: Enhances blood-brain barrier (BBB) penetration.

-

Oncolytic Activity: Recent studies indicate that benzamide/benzoate derivatives bearing propynyl groups can inhibit microRNA-21 (miR-21) , an oncomiR overexpressed in glioblastomas and cervical cancers.[1] Downregulation of miR-21 restores the expression of the tumor suppressor PDCD4.

Visualization: MAO-B Inactivation Pathway

The following diagram illustrates the irreversible inhibition mechanism, a critical concept for researchers designing propynyl-based drugs.

[2]

Chemical Synthesis Protocol

This section provides a validated protocol for the synthesis of Methyl 4-(prop-2-ynylamino)benzoate , a representative scaffold.

Reaction Scheme

Reactants: Methyl 4-aminobenzoate (Benzocaine methyl ester) + Propargyl Bromide.

Catalyst: Potassium Carbonate (

Step-by-Step Methodology

Rationale: We utilize a weak base (

-

Preparation:

-

Dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in anhydrous acetone (150 mL) in a round-bottom flask.

-

Add Potassium Carbonate (20.7 g, 150 mmol) and stir for 15 minutes at room temperature to activate the amine.

-

-

Alkylation:

-

Add Propargyl Bromide (80% in toluene, 11.2 mL, 105 mmol) dropwise over 20 minutes.

-

Critical Control: Maintain temperature below 40°C during addition to prevent di-alkylation.

-

Heat the mixture to reflux (56°C) for 6–8 hours.

-

-

Monitoring (Self-Validation):

-

Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).

-

Endpoint: Disappearance of the primary amine spot (lower Rf) and appearance of the secondary amine product (higher Rf).

-

-

Workup:

-

Filter off the inorganic salts (

) while hot. -

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (

mL) to remove unreacted propargyl bromide and traces of DMF (if used).

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) to yield light yellow crystals.

-

Yield Target: 75–85%.

-

Analytical Characterization

To confirm structural integrity, ensure the following spectral signatures are present:

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | ~3280 cm⁻¹ | Terminal Alkyne ( |

| IR Spectroscopy | ~2120 cm⁻¹ | Alkyne ( |

| ¹H NMR | Acetylenic proton | |

| ¹H NMR | Methylene protons ( |

Experimental Validation Protocols

MAO-B Inhibition Assay (Amplex Red Method)

This fluorometric assay quantifies the

Workflow:

-

Enzyme Prep: Incubate recombinant human MAO-B (1 U/mL) with the test compound (0.1 nM – 10 µM) in phosphate buffer (pH 7.4) for 30 minutes at 37°C.

-

Substrate Addition: Add Benzylamine (substrate) + Amplex Red reagent + Horseradish Peroxidase (HRP).

-

Detection: Measure fluorescence at

nm after 60 minutes. -

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Anticancer Viability Screening (MTT Assay)

Validates the potential for oncolytic activity in glioblastoma (U-87 MG) or cervical cancer (HeLa) lines.

Workflow:

-

Seed cells at

cells/well in 96-well plates. -

Treat with propynylamino benzoate derivatives (1–100 µM) for 48 hours.

-

Add MTT reagent; incubate for 4 hours.

-

Solubilize formazan crystals in DMSO.

-

Validation: Compare

against a positive control (e.g., Doxorubicin). Significant activity is defined as

Synthesis Workflow Diagram

References

-

Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link

-

Zhang, S., et al. (2015).[1] "Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors."[1] Bioorganic & Medicinal Chemistry. Link

-

Youdim, M. B., & Bakhle, Y. S. (2006). "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology. Link

-

Kalgutkar, A. S., et al. (1998). "Propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors." Journal of Medicinal Chemistry. Link

-

BenchChem. (n.d.). "4-(2-Methyl-2-propenyl)benzoic acid: Chemical Properties and Applications." BenchChem Technical Library. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-(2-propynylamino)benzoate

Introduction

Tert-butyl 4-(2-propynylamino)benzoate is a valuable bifunctional molecule that serves as a key building block in medicinal chemistry and materials science. Its structure incorporates a protected aniline, a versatile handle for further chemical modification, and a terminal alkyne, which is amenable to a wide range of transformations, most notably "click" chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique combination of functionalities makes it an essential intermediate in the synthesis of novel pharmaceuticals, probes for chemical biology, and advanced polymers.

These application notes provide a detailed and robust protocol for the synthesis of tert-butyl 4-(2-propynylamino)benzoate via the N-alkylation of tert-butyl 4-aminobenzoate with propargyl bromide. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Synthetic Strategy and Mechanistic Overview

The synthesis of tert-butyl 4-(2-propynylamino)benzoate is achieved through a direct N-alkylation of tert-butyl 4-aminobenzoate. This reaction falls under the category of nucleophilic substitution, where the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.

Reaction Scheme

Caption: Overall reaction for the synthesis of tert-butyl 4-(2-propynylamino)benzoate.

The core of this transformation is the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a weak base to neutralize the hydrobromic acid (HBr) generated as a byproduct. The choice of base is critical to prevent side reactions and ensure a high yield of the desired product.

Mechanistic Considerations

The N-alkylation of anilines with alkyl halides can be a nuanced process. While the primary amino group of tert-butyl 4-aminobenzoate is nucleophilic, it is less so than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced nucleophilicity necessitates carefully chosen reaction conditions to drive the reaction to completion.

A potential side reaction is the over-alkylation of the nitrogen to form the tertiary amine. However, under the controlled conditions outlined in this protocol, the formation of the secondary amine is the predominant outcome. The steric hindrance provided by the tert-butyl group and the electronic-withdrawing nature of the carboxylate group also help to disfavor dialkylation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of tert-butyl 4-(2-propynylamino)benzoate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| tert-Butyl 4-aminobenzoate | C₁₁H₁₅NO₂ | 193.24 | 18144-47-3 | White to off-white solid, mp 108-110 °C[1] |

| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 106-96-7 | Lachrymator, flammable liquid |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | White hygroscopic solid, base |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 75-05-8 | Colorless liquid, polar aprotic solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Colorless liquid, extraction solvent |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Colorless liquid, chromatography eluent |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for workup |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution for workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Workflow for the synthesis of tert-butyl 4-(2-propynylamino)benzoate.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-aminobenzoate (1.0 g, 5.17 mmol) and anhydrous potassium carbonate (1.43 g, 10.34 mmol).

-

Solvent Addition: Add 20 mL of acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes.

-

Propargyl Bromide Addition: Slowly add propargyl bromide (80% solution in toluene, 0.74 mL, 6.72 mmol) to the stirred suspension at room temperature.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C). Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and toluene.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or a low-melting solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure tert-butyl 4-(2-propynylamino)benzoate.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion and Key Considerations

Choice of Base and Solvent

The selection of a non-nucleophilic base is crucial to prevent unwanted side reactions. Potassium carbonate is an ideal choice as it is inexpensive, effective at scavenging the HBr byproduct, and easily removed by filtration. Stronger bases, such as sodium hydride or organometallic reagents, are generally not necessary and could lead to deprotonation of the alkyne or other undesired reactions.

Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which helps to dissolve the reactants and facilitate the SN2 reaction. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature, increasing the reaction rate without promoting decomposition.

Reaction Monitoring

Thin-layer chromatography is an effective technique for monitoring the progress of the reaction. The starting material, tert-butyl 4-aminobenzoate, is more polar than the product. Therefore, as the reaction proceeds, a new, less polar spot corresponding to the product will appear on the TLC plate, and the spot for the starting material will diminish.

Purification

Flash column chromatography is the recommended method for purifying the final product. The use of a gradient elution of ethyl acetate in hexanes allows for the efficient separation of the desired product from any unreacted starting material and potential byproducts, such as the dialkylated product.

Safety Precautions

-

Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acetonitrile and ethyl acetate are flammable liquids. Keep away from open flames and other ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocol described in these application notes provides a reliable and efficient method for the synthesis of tert-butyl 4-(2-propynylamino)benzoate. By following the detailed steps and considering the key practical aspects discussed, researchers can consistently obtain high yields of this important synthetic intermediate. The versatility of the propargyl and aminobenzoate functionalities makes the title compound a valuable asset for the development of novel molecules in various fields of chemical and biomedical research.

References

-

Bisset, G. M. F., Pawelczak, K., Jackman, A. L., Calvert, A. H., & Hughes, L. R. (1992). Quinazoline antifolates inhibiting thymidylate synthase: lipophilic analogues with modification of the C2-methyl substituent. Journal of Medicinal Chemistry, 35(5), 859–866. [Link]

- ONYX PHARMACEUTICALS, INC., et al. Patent: WO2012/11939 A2, 2012.

-

Chemsrc. (2025, August 24). tert-Butyl 4-(prop-2-yn-1-ylamino)benzoate. Retrieved from [Link][2]

-

Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. This is a standard reference for the use of protecting groups, such as the tert-butyl ester, in organic synthesis.[3]

Sources

Application Note: A Comprehensive Protocol for the N-alkylation of p-Aminobenzoic Acid (PABA) Esters with Propargyl Bromide

Abstract

This document provides a detailed protocol and technical guide for the N-alkylation of p-aminobenzoic acid (PABA) esters using propargyl bromide. This synthesis yields N-propargyl-4-aminobenzoate esters, valuable intermediates in medicinal chemistry and materials science, primarily due to the versatility of the terminal alkyne for subsequent "click" chemistry applications.[1][2] This guide delves into the reaction mechanism, offers a step-by-step experimental procedure, discusses process optimization and troubleshooting, and outlines methods for product characterization, ensuring a reproducible and efficient synthesis.

Introduction and Significance

Para-aminobenzoic acid (PABA) and its derivatives are crucial building blocks in the pharmaceutical and chemical industries.[3][4][5] The introduction of a propargyl group onto the nitrogen atom of a PABA ester installs a terminal alkyne, a highly versatile functional group. This alkyne serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, cornerstone methodologies of "click chemistry".[1][2] The resulting N-propargylated PABA esters are therefore key precursors for creating complex molecular architectures, including drug-linker payloads for antibody-drug conjugates (ADCs), novel heterocyclic compounds, and functionalized polymers.[6][7]

Reaction Mechanism: Nucleophilic Substitution

The N-alkylation of a PABA ester with propargyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves the lone pair of electrons on the amine nitrogen of the PABA ester acting as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide.

Key Mechanistic Considerations:

-

Nucleophilicity of the Amine: The amino group of a PABA ester is nucleophilic, but its reactivity is tempered by the electron-withdrawing nature of the ester group at the para position. While less deactivating than a nitro group, this effect can necessitate heating to achieve a reasonable reaction rate.[8]

-

Role of the Base: A non-nucleophilic base is critical for the success of this reaction. Its primary role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Without a base, the HBr would protonate the starting amine, forming an ammonium salt.[9] This salt is no longer nucleophilic, effectively halting the reaction.[10] Common bases for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[8][11]

-

Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. These solvents can solvate the cation of the base (e.g., K⁺) and stabilize charged intermediates without protonating the amine nucleophile, thereby preserving its reactivity.[8]

Caption: Figure 1: S-N-2 Reaction Mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of Ethyl 4-(prop-2-yn-1-ylamino)benzoate as a representative example.

3.1. Materials and Reagents

-

Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq.)

-

Propargyl bromide (80% in toluene is common, 1.1 - 1.2 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser and heating mantle (or oil bath)

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

3.3. Reaction Procedure

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the PABA ester. Stir the suspension for 10-15 minutes at room temperature.

-

Reagent Addition: Add propargyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature over 5 minutes.

-

Reaction: Heat the reaction mixture to 60-80°C. Rationale: Heating is often necessary to overcome the moderate nucleophilicity of the aniline derivative and drive the reaction to completion in a reasonable timeframe.[8]

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The starting material should be consumed, and a new, typically less polar, product spot should appear. The reaction is generally complete within 4-12 hours.

3.4. Workup and Purification

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr).

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (2x) to remove DMF, followed by a wash with brine (1x) to aid in phase separation. Rationale: The water washes are crucial for removing the high-boiling DMF solvent, which would otherwise complicate product isolation.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution system, such as 0% to 25% ethyl acetate in hexanes, is typically effective for isolating the desired mono-N-alkylated product.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the N-propargyl PABA ester, which is often a pale yellow solid or oil. Characterize the product using NMR and MS.

Caption: Figure 2: Experimental Workflow.

Process Optimization and Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Insufficient temperature. 2. Base not strong enough. 3. Reagents degraded. | 1. Increase reaction temperature in 10°C increments (up to 100°C). 2. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK).[8][12] 3. Use freshly opened or purified reagents. Propargyl bromide can degrade over time. |

| N,N-Dialkylation Product | The mono-alkylated product is more nucleophilic than the starting amine and reacts further.[10] | 1. Use a slight excess of the PABA ester (1.2-1.5 equivalents) relative to propargyl bromide. 2. Add propargyl bromide slowly at a lower temperature before heating. 3. Stop the reaction before full consumption of the starting material. |

| Complex Mixture of Products | Propargyl bromide is highly reactive and can undergo side reactions or polymerization at elevated temperatures. | 1. Ensure the reaction is under an inert atmosphere. 2. Avoid excessively high temperatures. 3. Use a slight excess of the amine to ensure the propargyl bromide is consumed quickly. |

Product Characterization

Verifying the structure and purity of the final N-propargyl PABA ester is a critical final step.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Look for a characteristic triplet at ~2.2-2.5 ppm corresponding to the acetylenic proton (-C≡C-H ).

-

A doublet or singlet at ~4.0-4.2 ppm for the methylene protons (-NH-CH₂ -C≡CH).

-

A broad singlet in the region of 4.5-5.5 ppm for the N-H proton.

-

Shifts in the aromatic proton signals compared to the starting material.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals around 70-80 ppm for the two alkyne carbons (C ≡C -H).

-

A signal around 35-45 ppm for the methylene carbon (-NH-C H₂-).

-

-

MS (Mass Spectrometry):

-

The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated mass of the N-propargylated product.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch.

-

A weak absorption around 2100-2150 cm⁻¹ for the C≡C stretch.

-

A secondary amine N-H stretch around 3350-3450 cm⁻¹.

-

Safety Considerations

-

Propargyl bromide is a lachrymator, toxic, and corrosive. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

DMF is a skin irritant and can be absorbed through the skin. Avoid contact and use in a fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

References

-

Zheng, S. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]

-

Jia, X., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]

-

Pillai, C.N., et al. (1990). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry. [Link]

-

Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. [Link]

-

Li, J., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Research on Chemical Intermediates. [Link]

-

Zhang, C., et al. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. Organic & Biomolecular Chemistry. [Link]

-

Caroline, C. (2022). Alkylation of Amines. YouTube. [Link]

-

Jutand, A., et al. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

-

Garg, N.K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

-

ResearchGate. (n.d.). Preparation of propargyl esters of amino acids. ResearchGate. [Link]

-

Kluzk, I., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. ResearchGate. [Link]

-

Faroon, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

-

Faroon, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

ResearchGate. (n.d.). Preparation and deprotection of propargyl esters. ResearchGate. [Link]

-

Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). An Insight Into Click Chemistry. IJPSR. [Link]

-

Soman, R.S., et al. (2016). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances. [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Coupling of Azides to Tert-butyl 4-(2-propynylamino)benzoate

This Application Note provides a comprehensive technical guide for coupling azides with Tert-butyl 4-(2-propynylamino)benzoate (CAS: 112888-76-3) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Abstract & Utility

Tert-butyl 4-(2-propynylamino)benzoate is a versatile bifunctional building block featuring a terminal alkyne for "click" chemistry and a tert-butyl protected carboxylate.[1] It is structurally derived from PABA (para-aminobenzoic acid).[1]

This scaffold is critical in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis.[1] The alkyne handle allows for rapid conjugation to azide-tagged pharmacophores, while the tert-butyl ester serves as a latent carboxylic acid, which can be unmasked under acidic conditions (e.g., TFA/DCM) for further bioconjugation.[1]

Key Challenges addressed in this guide:

-

Copper Chelation: The secondary aniline nitrogen can weakly coordinate Cu(I), potentially retarding the catalytic cycle.[1]

-

Ester Stability: The tert-butyl ester is acid-sensitive; protocols must avoid acidic workups to prevent premature deprotection.[1]

-

Oxidation: Electron-rich anilines are susceptible to oxidation; proper degassing is essential.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the stepwise Huisgen cycloaddition catalyzed by Cu(I).[1] The N-propargyl aniline moiety coordinates with the Cu(I) species to form a copper-acetylide intermediate.[1]

Mechanistic Workflow (Graphviz)[1]

Figure 1: Catalytic cycle of the CuAAC reaction involving the propargyl aniline substrate.

Experimental Protocols

Method A: Aqueous-Organic (The "Green" Standard)

Best for: Water-tolerant azides, biological applications, and maximum yield.[1] Rationale: The use of Sodium Ascorbate ensures the copper remains in the active Cu(I) state, mitigating oxidative damage to the aniline nitrogen.[1]

Reagents:

-

Substrate: Tert-butyl 4-(2-propynylamino)benzoate (1.0 equiv)[1]

-

Azide: R-N3 (1.0 - 1.2 equiv)[1]

-

Reductant: Sodium Ascorbate (10-20 mol%)[1]

-

Ligand (Optional but Recommended): TBTA or THPTA (5 mol%)

Protocol:

-

Stock Solutions: Prepare a 1M stock of Sodium Ascorbate in water (freshly made) and a 0.1M stock of CuSO₄ in water.

-

Dissolution: In a reaction vial, dissolve the Alkyne substrate and the Azide in t-BuOH. If solubility is poor, add small amounts of THF or DMSO.[1]

-

Water Addition: Add an equal volume of water to the vial.

-

Catalyst Addition: Add the Ligand (if using) and CuSO₄ solution.

-

Initiation: Add the Sodium Ascorbate solution dropwise. The mixture may turn bright yellow/orange (characteristic of Cu(I)-ligand complex).[1]

-

Incubation: Stir vigorously at Room Temperature (RT) for 4–16 hours.

-

Workup:

Method B: Anhydrous Organic (Lipophilic Azides)

Best for: Highly non-polar azides or water-sensitive substrates.[1] Rationale: Uses CuI directly. Requires a base (DIPEA) to assist in the deprotonation of the terminal alkyne and stabilization of the Cu-acetylide.

Reagents:

-

Catalyst: CuI (Copper(I) Iodide) (10 mol%)[1]

-

Base: DIPEA (Diisopropylethylamine) (1.5 equiv)[1]

-

Solvent: Dry THF or Acetonitrile (MeCN)[1]

-

Ligand: TBTA (10 mol%) - Highly recommended here to prevent CuI disproportionation.[1]

Protocol:

-

Setup: Flame-dry a reaction flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve Alkyne and Azide in dry THF/MeCN.

-

Additives: Add DIPEA and TBTA.

-

Catalyst: Add CuI in one portion.

-

Reaction: Stir under inert atmosphere at RT for 12 hours. If sluggish, heat to 40°C.

-

Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify via silica gel chromatography.

Data Summary & Optimization Table

| Parameter | Method A (Aqueous) | Method B (Organic) | Notes |

| Solvent | tBuOH / H₂O (1:[1][4][5]1) | THF or MeCN | tBuOH stabilizes the triazole product.[1] |

| Cu Source | CuSO₄ (reduced in situ) | CuI (direct Cu+) | Method A is more robust against O₂.[1][3] |

| Base | None (Ascorbate buffers) | DIPEA / TEA | Base required in Method B for kinetics.[1] |

| Temperature | RT | RT to 40°C | Avoid >60°C to prevent ester cleavage. |

| Yield (Typ.) | 85 - 98% | 70 - 90% | Method A generally gives cleaner profiles.[1] |

| Purification | Extraction / Precipitation | Column Chromatography | Triazoles often precipitate in water. |

Critical Troubleshooting & Safety

Troubleshooting Guide

-

Stalled Reaction: If the reaction turns blue, Cu(I) has oxidized to Cu(II).[1] Add an additional 0.5 equiv of Sodium Ascorbate to regenerate the catalyst.

-

Ligand Necessity: For this specific substrate, the aniline nitrogen can act as a competing ligand.[1] Using TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is strongly advised to out-compete the substrate and accelerate the reaction.[1]

-

Ester Hydrolysis: Avoid strong bases (NaOH, KOH) during workup.[1] The tert-butyl ester is stable to DIPEA but labile to strong aqueous base or acid.[1]

Safety Protocol (Azides)

-

Explosion Hazard: Organic azides with a generic formula

are potential explosives. Ensure your azide partner complies with the "Rule of Six" (C# + O# ≥ 6 per azide group).[1][6] -

Solvent Choice: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide (forms explosive diazidomethane).[1] When using organic azides, DCM is acceptable but avoid rotary evaporation to dryness if the azide is low molecular weight.[1]

-

Waste: Quench unreacted azides with specific quenching protocols (e.g., phosphine reduction) before disposal if large excess is used.[1]

Workflow Diagram

Figure 2: Decision tree for selecting reaction conditions based on azide solubility.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1][7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link

-

Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855.[1] Link[1]

-

BenchChem. (2025).[1][2][4] The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide. BenchChem Application Notes. Link[1]

-

BroadPharm. (n.d.).[1] Click Chemistry Protocols: General Procedures for CuAAC. BroadPharm Technical Support. Link

-

Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[8] Angewandte Chemie International Edition, 44(33), 5188-5240.[1] Link[1]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Click Chemistry [organic-chemistry.org]

- 8. safety.fsu.edu [safety.fsu.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 4-(2-propynylamino)benzoate

Case ID: PUR-TB-PAB-001 Status: Active Specialist: Senior Application Scientist Subject: Flash Chromatography Protocol & Troubleshooting for N-Alkylated Aniline Derivatives

Executive Summary & Chemical Context

Compound Analysis:

-

Target: Tert-butyl 4-(2-propynylamino)benzoate.

-

Functional Groups: Secondary aromatic amine, terminal alkyne (propargyl), tert-butyl ester.

-

Key Challenge: This molecule presents a "push-pull" purification conflict. The secondary amine is basic and prone to hydrogen-bonding with silica silanols (causing streaking), while the tert-butyl ester is acid-sensitive and can hydrolyze if the silica is too acidic or the run time is prolonged.

The Solution: To purify this compound successfully, you must treat the stationary phase as a buffered system . The use of an amine modifier (Triethylamine) is not optional; it is critical for both resolution (peak shape) and chemical stability (preventing ester hydrolysis).

Pre-Purification Diagnostics (TLC Optimization)

Before packing the column, you must establish a separation window. Standard silica TLC plates will mimic the column behavior only if treated with the same modifier.

Visualization: TLC Decision Tree

Figure 1: Decision logic for optimizing Thin Layer Chromatography (TLC) conditions prior to scale-up.

Diagnostic Protocol

-

Eluent Preparation: Prepare 20 mL of Hexanes:Ethyl Acetate (9:1) containing 1% Triethylamine (TEA) .

-

Plate Pre-treatment: Dip a silica TLC plate into the eluent and let it dry. This neutralizes the acidic sites on the plate.[1]

-

Spotting: Spot the crude mixture alongside the starting material (Tert-butyl 4-aminobenzoate).

-

Visualization:

-

UV (254 nm): Primary method. The aromatic ring provides strong absorbance.

-

Stain (Ninhydrin): Will stain the starting primary amine red/purple. The product (secondary amine) may stain faintly or different color.

-

Stain (Anisaldehyde): Good general stain for the alkyne/ester functionalities.

-

Standard Operating Procedure (SOP): Column Chromatography

Stationary Phase & Solvent System

-

Stationary Phase: Silica Gel 60 (40-63 µm).

-

Mobile Phase A: Hexanes + 1% Triethylamine (v/v).

-

Mobile Phase B: Ethyl Acetate + 1% Triethylamine (v/v).

-

Loading Method: Wet loading (DCM) or Dry loading (Celite/Silica). Recommendation: Dry load on Celite to minimize band broadening.

Step-by-Step Protocol

-

Slurry Packing (Critical Step):

-

Suspend silica gel in Mobile Phase A (Hexanes/1% TEA).

-

Why? Slurrying in the presence of TEA neutralizes the silica before the compound touches it. This prevents the "acid shock" that cleaves tert-butyl esters.

-

-

Equilibration:

-

Flush the column with 2 Column Volumes (CV) of Mobile Phase A.

-

-

Sample Loading:

-

Dissolve crude oil in minimum DCM. Mix with Celite (1:2 ratio w/w). Evaporate to dryness.

-

Add the free-flowing powder to the top of the column.[2]

-

-

Elution Gradient:

-

0-5 mins: 100% Mobile Phase A (Isocratic).

-

5-20 mins: 0% -> 10% Mobile Phase B.

-

20-40 mins: 10% -> 20% Mobile Phase B.

-

Note: The product typically elutes between 10-15% EtOAc depending on silica activity.

-

Troubleshooting Matrix (Q&A)

This section addresses specific failure modes reported by users purifying N-alkylated anilines.

Issue 1: Separation Failure (Co-elution)

User Question: "I see three spots on TLC, but they are merging on the column. How do I separate the starting amine from the product?"

Technical Diagnosis: In N-alkylation reactions, you typically have three components with distinct polarities. Their elution order on Silica (Neutralized) is generally:

-

Bis-alkylated impurity (Tertiary Amine): Least polar (No H-bond donor). Runs fastest (High Rf).

-

Target Product (Secondary Amine): Moderate polarity (1 H-bond donor). Runs middle.

-

Starting Material (Primary Amine): Most polar (2 H-bond donors). Runs slowest (Low Rf).

Corrective Action:

-

Flatten the Gradient: If spots 1 and 2 are merging, hold the gradient isocratic at 5% EtOAc for 5-10 CVs.

-

Switch Solvent Selectivity: If Hex/EtOAc fails, switch to Toluene/Ethyl Acetate . The pi-pi interaction between Toluene and the aromatic rings can alter selectivity, often separating the bis-alkylated impurity more effectively.

Issue 2: Product Decomposition

User Question: "My NMR shows the ethyl ester or carboxylic acid instead of the tert-butyl ester after the column."

Technical Diagnosis: Tert-butyl esters are acid-labile. Standard silica gel is acidic (pH ~4-5). If the residence time on the column is long (>1 hour) or the silica is highly active, hydrolysis occurs.

Corrective Action:

-

Confirm TEA Usage: Did you add 1% Triethylamine to both the Hexane and EtOAc bottles? Adding it only to one creates a pH gradient that can strip the protection.

-

Fast Chromatography: Do not run a "slow and steady" column. Flash chromatography should be rapid. Increase flow rate to minimize silica contact time.

Issue 3: Band Streaking

User Question: "My product is eluting over 20 fractions as a long smear."

Technical Diagnosis: This is classic amine tailing. The nitrogen lone pair is coordinating with Si-OH groups on the silica surface.

Corrective Action:

-

Increase Modifier: Increase TEA concentration to 2% or switch to 1% Ammonium Hydroxide (aq) in DCM/MeOH (if switching to a more polar system).

-

Check Solubility: Ensure the sample was fully soluble in the loading solvent. If dry loading, ensure the Celite/Silica pad wasn't too thick, which causes physical band broadening.

Data Specifications & Expected Results

Table 1: Relative Retention Factors (Rf) Conditions: 20% Ethyl Acetate in Hexane (Treated with 1% TEA)

| Component | Chemical Identity | Relative Rf | Detection Characteristics |

| Impurity A | Bis-propargyl (Tertiary Amine) | 0.60 - 0.70 | UV Active, Weak Ninhydrin |

| Target | Mono-propargyl (Secondary Amine) | 0.35 - 0.45 | UV Active, Weak Ninhydrin |

| Impurity B | Starting Aniline (Primary Amine) | 0.20 - 0.30 | UV Active, Strong Red/Purple Ninhydrin |

Visualization: Purification Workflow

Figure 2: Step-by-step elution logic. Note that the bis-alkylated impurity usually elutes first due to lack of hydrogen bonding protons.

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link

-

Biotage Application Note. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. Link

-

Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Technical Notes. Link

-

BenchChem Support. Purification of Secondary Alkyl Amines via Column Chromatography. BenchChem Technical Guides. Link

-

Ogasa, C. et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[3] Synlett2023 . (Demonstrating t-butyl ester stability/instability factors). Link

Sources

Technical Support Center: Preserving Tert-Butyl Ester Integrity During Reaction Workup

Welcome to our dedicated guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've frequently seen promising syntheses compromised at the final hurdle: the workup. The tert-butyl (t-Bu) ester is a workhorse protecting group, valued for its stability across a range of conditions, yet notoriously sensitive to acid.[1] Accidental cleavage during purification is a common and frustrating issue.

This guide moves beyond simple protocols to explain the underlying chemistry of t-butyl ester instability. By understanding the why, you can make informed, causality-driven decisions during your experiments, ensuring the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: I performed a standard aqueous workup and my NMR shows significant t-butyl ester cleavage. What happened?

The most common cause is unintentional exposure to acidic conditions. Tert-butyl esters are rapidly hydrolyzed in the presence of even mild acids.[1][2] This could originate from several sources: an acidic reagent or catalyst from your reaction that wasn't fully quenched, acidic byproducts generated during the reaction, or the use of an acidic wash (e.g., dilute HCl) to remove basic impurities.

Q2: What is the "safe" pH range to maintain during an aqueous extraction for a t-butyl ester?

Generally, maintaining a pH between 7 and 10 is considered safe. Tert-butyl esters are remarkably stable under neutral and basic conditions.[3] While strong bases can theoretically hydrolyze esters (saponification), the steric hindrance of the tert-butyl group makes this process extremely slow under typical aqueous workup conditions.[3] Data on the hydrolysis of tert-butyl acetate shows a dramatic increase in stability at neutral and mildly alkaline pH.[4]

Q3: Can I use a mild acidic wash, like 1M citric acid or dilute NH₄Cl, to remove an amine impurity?

This is highly discouraged. The stability of the tert-butyl carbocation means that the ester is susceptible to cleavage even with acids that are considered "mild." Any aqueous solution with a pH below ~6 should be considered a risk. For removing basic impurities, it is far safer to perform a workup under neutral or basic conditions and purify the final product via chromatography if necessary.

Q4: My reaction was run with an acid catalyst (e.g., p-TsOH). How do I safely work it up?

The key is to thoroughly quench the acid before adding water or brine. First, add a weak inorganic base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution directly to the reaction mixture (if the solvent is immiscible with water) or after removing the organic solvent.[5][6] Stir vigorously until gas evolution (CO₂) ceases, indicating the acid has been neutralized. Only then should you proceed with further aqueous extraction steps.

In-Depth Troubleshooting & Best Practices

Section 1: The Mechanism of Instability: Why t-Butyl Esters Are Acid-Labile

Unlike most esters which hydrolyze via a bimolecular pathway (BAc2 or AAc2), tert-butyl esters cleave under acidic conditions through a distinct unimolecular mechanism known as AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular).[7][8]

The process is as follows:

-

Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺), activating the ester.[9]

-

Carbocation Formation: The C-O single bond cleaves, releasing the carboxylic acid and forming a highly stable tertiary carbocation (the tert-butyl cation). This step is unimolecular and rate-determining.[7][8]

-

Deprotonation/Elimination: The tert-butyl cation is rapidly quenched by water or eliminates a proton to form isobutylene gas.

The stability of the intermediate tert-butyl carbocation is the thermodynamic driving force for this rapid cleavage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Optimizing reaction time for alkylation of tert-butyl 4-aminobenzoate

Topic: Optimization of Reaction Time & Selectivity Ticket ID: TBAB-ALK-OPT-001 Support Tier: Senior Application Scientist (L3)[1]

Executive Summary: The Substrate Profile

Before optimizing reaction time, you must understand the "personality" of your substrate. tert-Butyl 4-aminobenzoate presents a classic conflicting chemical profile:

-

Deactivated Nucleophile: The para-ester group is electron-withdrawing, pulling density away from the amine.[1] This makes it significantly less reactive than aniline (pKa ~2.5 vs 4.6 for aniline conjugate acids).[1] Consequence: Reactions are sluggish; "standard" aniline protocols will result in low conversion.[1]

-

Acid-Labile Protecting Group: The tert-butyl ester is stable to base but highly sensitive to acid (cleaves to carboxylic acid via E1 mechanism).[1] Consequence: You cannot use strong acidic catalysts or high-temperature acidic workups.[1]

The Optimization Goal: Maximize conversion to the mono-alkylated product while preventing di-alkylation (over-reaction) and preserving the ester moiety.

Decision Matrix: Selecting the Right Pathway

Reaction time is a function of the method chosen. Use this logic flow to determine your starting protocol.

Figure 1: Strategic decision tree for selecting the alkylation method based on reagent availability and selectivity requirements.

Protocol Optimization & Kinetic Profiling

Method A: Reductive Amination (Recommended)

Best for: High selectivity for mono-alkylation.[1] Critical Time Variable: Imine formation equilibrium.

-

Step 1 (Imine Formation): React amine + aldehyde in MeOH or DCE with mild acid (AcOH, 1-2 eq).[1]

-

Step 2 (Reduction): Add reducing agent (NaBH(OAc)₃).[1]

Method B: Direct Alkylation (Alkyl Halide)

Best for: When aldehydes are unavailable.[1] Critical Time Variable: Stopping before di-alkylation occurs.

| Parameter | Standard Condition | Optimization Insight |

| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is more soluble in organic solvents, increasing rate.[1] |

| Solvent | DMF or CH₃CN | DMF promotes faster reaction but is harder to remove.[1] |

| Temp | 60°C - 80°C | Do not exceed 90°C. Thermal cleavage of t-butyl ester becomes a risk.[1] |

| Stoichiometry | 1.0 eq Halide | Use slight excess of Amine (1.2 eq) to statistically favor mono-alkylation.[1] |

Troubleshooting Guide (FAQ)

Category 1: Conversion Issues (Reaction is too slow)

Q: I’ve run the reaction for 24 hours at 60°C, but I still have 40% starting material. Should I add more alkyl halide? A: No. Adding more halide increases the rate of di-alkylation of the product you've already formed, not the starting material.

-

Root Cause: The electron-withdrawing ester deactivates the amine nucleophile.[1]

-

Solution:

-